molecular formula C12H15N3O4 B145947 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone CAS No. 127686-49-1

4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone

Cat. No. B145947
M. Wt: 265.26 g/mol
InChI Key: PGOGEOISASKDLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of high specific activity tritium-labeled 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone is reported . This compound was prepared by tritiation of 4-(acetoxymethylnitrosamino)-1-[3-(5-bromo)-pyridyl]-1-butanone (5-BrNNKOAc) in the presence of 10% Pd/C catalyst, yielding a product with a specific activity of 11.9 Ci/mmol .


Molecular Structure Analysis

The physico-chemical properties of NNK diazonium ion have been explored to gain insight into its shape, bonding, charge distribution, and ro-vibrational features . This information is essential if the chemical reactivity and physical properties of this important intermediate are to be understood .


Chemical Reactions Analysis

NNK diazonium ion is a well-known alkylating agent . Its enzymatic production, its reaction with DNA, and its role in mutagenesis/carcinogenesis have all received significant experimental study . The species is sufficiently small such that its properties may be probed using sophisticated model chemistries .


Physical And Chemical Properties Analysis

The physico-chemical properties of NNK diazonium ion have been explored to gain insight into its shape, bonding, charge distribution, and ro-vibrational features . This information is essential if the chemical reactivity and physical properties of this important intermediate are to be understood .

Scientific Research Applications

Synthesis Improvements

A significant application in scientific research for this compound involves its synthesis. An improved synthesis method using high specific activity tritium-labeled 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone was reported, representing a major advancement over previous methods (Peterson et al., 2001).

Carcinogenic Activity and DNA Adduct Formation

The compound is a metabolite of the tobacco-specific carcinogen NNK and forms DNA adducts, contributing to its carcinogenic activity. A study identified specific DNA adducts produced by its reaction with deoxyguanosine and DNA, providing valuable insight into its role in carcinogenesis (Upadhyaya et al., 2003).

Characterization of DNA Adducts

Further research has been conducted to characterize the adducts formed by the reaction of this compound with deoxyguanosine and DNA, revealing the complexity of the interactions and potential implications for understanding the carcinogenic process (Wang et al., 2003).

Mass Spectrometric Analysis of DNA Phosphate Adducts

A comprehensive mass spectrometric analysis was performed to identify and quantify DNA phosphate adducts formed by this compound, offering insights into the mechanisms of tobacco carcinogenesis (Ma et al., 2015).

Metabolism and Inhibition Studies

Research has also focused on its metabolism by human cytochrome P450 and the inhibition of this process, providing a deeper understanding of how the compound is processed in the human body and potential pathways for reducing its carcinogenic impact (Smith et al., 1996).

Mutagenicity and Oncogene Activation

Investigations into its mutagenicity and the potential activation of oncogenes have been carried out, highlighting its role in inducing mutations linked to cancer development (Hecht et al., 1983).

Safety And Hazards

The diazonium ion metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKDI) is an International Agency for Research on Cancer (IARC) Group 1 carcinogen . Its unmetabolized form (NNK) is abundantly found in tobacco smoke . NNKDI is an alkylating agent and is known to cause lung adenocarcinoma .

properties

IUPAC Name

[nitroso-(4-oxo-4-pyridin-3-ylbutyl)amino]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-10(16)19-9-15(14-18)7-3-5-12(17)11-4-2-6-13-8-11/h2,4,6,8H,3,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOGEOISASKDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCN(CCCC(=O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155627
Record name 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone

CAS RN

127686-49-1
Record name 4-[(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127686-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127686491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone
Reactant of Route 2
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4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone
Reactant of Route 3
4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone

Citations

For This Compound
244
Citations
N Rioux, A Castonguay - Cancer Immunology, Immunotherapy, 2001 - Springer
The nicotine-derived N-nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is one of the most abundant and potent carcinogens found in tobacco smoke. NNK induces …
Number of citations: 25 link.springer.com
M Wang, G Cheng, SJ Sturla, Y Shi… - Chemical research in …, 2003 - ACS Publications
The tobacco specific carcinogens 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N‘-nitrosonornicotine (NNN) are metabolically activated to 4-oxo-4-(3-pyridyl)-1-…
Number of citations: 117 pubs.acs.org
L Wang, TE Spratt, XK Liu, SS Hecht… - Chemical research in …, 1997 - ACS Publications
The lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is activated to reactive metabolites that methylate or pyridyloxobutylate DNA. Previous studies demonstrated …
Number of citations: 125 pubs.acs.org
SS Hecht, PW Villalta, SJ Sturla, G Cheng… - Chemical research in …, 2004 - ACS Publications
Metabolic hydroxylation of the methyl group of the tobacco specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-…
Number of citations: 67 pubs.acs.org
LA Peterson, SS Hecht - Cancer Research, 1991 - AACR
The relative importance of the two α-hydroxylation pathways in the tumorigenicity of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), was …
Number of citations: 242 aacrjournals.org
G Cheng, M Wang, P Upadhyaya… - Chemical research in …, 2008 - ACS Publications
The cytochrome P450-mediated α-hydroxylation of the carcinogenic nitrosamines N-nitrosodimethylamine (NDMA, 1), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK, 6a), and 4-(…
Number of citations: 40 pubs.acs.org
B Ma, PW Villalta, AT Zarth… - Chemical research in …, 2015 - ACS Publications
The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK, 1) is a potent lung carcinogen in laboratory animals and is believed to play a key role in the …
Number of citations: 32 pubs.acs.org
LA Peterson, NM Thomson, DL Crankshaw… - Cancer Research, 2001 - AACR
The tobacco-specific nitrosamine, 4-(methylnitrosoamino)-1-(3-pyridyl)-1-butanone, is activated to lung DNA methylating and pyridyloxobutylating intermediates. It is likely that both …
Number of citations: 61 aacrjournals.org
LA Peterson, TE Spratt, W Shan, L Wang… - Journal of Labelled …, 2001 - Wiley Online Library
The synthesis of high specific activity tritium‐labeled 4‐(acetoxymethylnitrosamino)‐1‐(3‐pyridyl)‐1‐butanone is reported. This compound was prepared by tritiation of 4‐(…
LA Peterson, D Seabloom, WE Smith… - Chemical research in …, 2022 - ACS Publications
Tobacco smoke is a complex mixture of more than 7000 chemicals, of which many are toxic and/or carcinogenic. Many hazard assessments of tobacco have focused on individual …
Number of citations: 2 pubs.acs.org

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